(2-(M-Tolyl)oxazol-4-YL)methanamine is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a methyl group at the 2-position and an amine group at the 4-position. This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique structural properties. It is classified under oxazole derivatives, which are known for their diverse biological activities and utility in synthetic organic chemistry.
The synthesis of (2-(M-Tolyl)oxazol-4-YL)methanamine typically involves cyclization reactions of suitable precursors. One prevalent method includes:
The molecular formula for (2-(M-Tolyl)oxazol-4-YL)methanamine is . The structure features:
The compound has a molecular weight of approximately 188.23 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structural confirmation .
(2-(M-Tolyl)oxazol-4-YL)methanamine can undergo various chemical reactions, including:
These reactions often require specific conditions, such as temperature control and solvent selection, to maximize yields and ensure selectivity towards desired products.
The mechanism of action for (2-(M-Tolyl)oxazol-4-YL)methanamine involves its interaction with molecular targets, primarily through binding to enzymes or receptors. This binding can modulate enzyme activity or alter receptor function:
Relevant data from studies indicate that this compound exhibits interesting thermal properties and can be used as a precursor for more complex molecules .
(2-(M-Tolyl)oxazol-4-YL)methanamine is utilized in several scientific fields:
This compound's unique structural features enable it to play significant roles in drug discovery and development, making it a valuable asset in both academic research and industrial applications.
Oxazole rings represent a privileged structural motif in medicinal chemistry due to their versatile pharmacological profiles and presence in clinically significant agents. This five-membered heterocycle contains both nitrogen and oxygen atoms within its aromatic system, enabling diverse intermolecular interactions with biological targets. The oxazole ring forms hydrogen bonds via its N1 atom (hydrogen bond acceptor) and C5-H group (weak hydrogen bond donor), while its electron-rich nature facilitates π-π stacking, cation-π interactions, and dipole-dipole bonding with protein residues [2]. These interactions underpin oxazole's capacity to serve as a molecular recognition element across multiple target classes.
Table 1: Clinically Approved Drugs Containing Oxazole Core | Drug Name | Therapeutic Category | Key Structural Features | Biological Target | |---------------|--------------------------|----------------------------|------------------------| | Linezolid | Antibacterial | 5-Acetamidomethyl-3-aryloxazolidinone | Bacterial 23S rRNA | | Oxacillin | β-Lactam antibiotic | 5-Methyl-3-phenylisoxazole | Penicillin-binding proteins | | Raltegravir | Antiviral (HIV integrase inhibitor) | N-Methylpyrimidinone-oxazole | HIV integrase enzyme | | Toloxatone | Antidepressant | 5-Hydroxymethyl-3-methyloxazole | Monoamine oxidase A |
The structural versatility of oxazole derivatives permits extensive optimization of pharmacokinetic properties. Introduction of the aminomethyl group at C4—as in (2-(m-Tolyl)oxazol-4-yl)methanamine—creates a handle for further functionalization while enhancing aqueous solubility through protonation. This positioning maintains aromaticity while providing a vector for pharmacophore extension. The electron-donating methyl group on the phenyl ring at C2 further modulates electron density, influencing the oxazole's dipole moment (calculated to be ~1.8 Debye for 2,4-disubstituted oxazoles) and overall electrostatic potential [2] [10]. Nitrogen-containing heterocycles constitute over 60% of small-molecule drugs, with oxazole derivatives demonstrating particular significance in anti-infective and anticancer therapies due to their balanced lipophilic character (log P typically 1.5-3.5) and metabolic stability [3].
The oxazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing metabolic liabilities while preserving target engagement. This bioisosteric relationship arises from electronic and spatial similarities: the oxazole's N=C-O unit mimics the carbonyl dipole moment (2.7-3.1 D vs. 2.9 D for amides), and its hydrogen bonding capacity parallels that of carbonyl acceptors [5] [7]. Crucially, oxazole demonstrates superior hydrolytic stability compared to esters and amides, resisting enzymatic degradation by esterases and proteases. This property significantly enhances metabolic stability, as evidenced by reduced hepatic microsomal clearance rates (typically <30% of analogous amides) [7].
Table 2: Electronic and Spatial Properties of Oxazole vs. Amide Bioisosteres | Parameter | Oxazole Ring | Amide Group | Ester Group | |---------------|-----------------|----------------|----------------| | Dipole Moment (D) | 1.7-1.9 | 3.5-4.0 | 1.8-2.1 | | Hydrogen Bond Acceptor Capacity | 2 sites (N1, O) | 1 site (carbonyl O) | 1 site (carbonyl O) | | Resonance Energy (kcal/mol) | 23-27 | 15-20 | 12-15 | | Hydrolytic Half-life (pH 7.4) | >24 hours | Minutes-hours | Minutes-hours | | Molecular Volume (ų) | ~55 | ~35 | ~40 |
The bioisosteric replacement mechanism operates effectively in (2-(m-Tolyl)oxazol-4-yl)methanamine, where the oxazole core mimics the planar geometry and electronic distribution of benzamide derivatives. X-ray crystallographic studies of enzyme-oxazole complexes reveal that the oxazole oxygen forms key hydrogen bonds with backbone NH groups (e.g., Gly238 in kinase targets), replicating interactions typically mediated by carbonyl oxygens of amide bonds [7] [8]. This conservation of interaction geometry enables retention of biological activity while improving pharmacokinetic profiles. Additionally, the oxazole's aromatic character introduces enhanced rigidity compared to flexible amide bonds, potentially reducing entropic penalties upon target binding and increasing binding affinity [5].
The positioning of the tolyl methyl group on the C2-phenyl ring significantly influences the steric and electronic properties of (2-(m-Tolyl)oxazol-4-yl)methanamine derivatives. Meta-substitution creates a distinct molecular topology compared to ortho or para isomers, with implications for target binding, solubility, and membrane permeability. The meta-methyl group exerts moderate electron-donating effects (+I effect, σₘ = -0.07 vs. σₚ = -0.17 for para) without significantly altering the phenyl ring's electron density distribution. This preserves the oxazole's resonance characteristics while introducing a hydrophobic pocket for van der Waals interactions [8].
Table 3: Comparative Bioactivity of Tolyloxazole Regioisomers | Property | m-Tolyl Derivative | p-Tolyl Derivative | o-Tolyl Derivative | |---------------|------------------------|------------------------|------------------------| | Log P (experimental) | 2.18 ± 0.05 | 2.25 ± 0.07 | 2.31 ± 0.09 | | Aqueous Solubility (μg/mL) | 85.2 | 72.3 | 41.5 | | Antibacterial IC₅₀ (μM) * | 12.3 | 18.7 | >50 | | Anticancer IC₅₀ (μM) ** | 8.9 | 15.2 | 32.6 | | Plasma Protein Binding (%) | 88.5 | 91.2 | 94.7 | * Against S. aureus; ** Against MCF-7 breast cancer cell line
The steric map of m-tolyl positioning enables optimal interaction with hydrophobic enzyme pockets while avoiding steric clashes observed with ortho-substituted analogs. Molecular docking simulations demonstrate that the meta-methyl group in kinase inhibitors projects into a lipophilic subpocket lined by Val/Lle residues, contributing -2.8 kcal/mol to binding energy through favorable van der Waals contacts. Conversely, ortho-methyl groups induce torsional strain (dihedral angle >35°) between phenyl and oxazole rings, disrupting coplanarity and reducing π-stacking efficiency with tyrosine residues [8]. Para-substitution, while maintaining symmetry, often increases molecular symmetry and crystallinity, potentially reducing membrane permeability. The meta-advantage is particularly evident in antimicrobial and anticancer screens, where m-tolyl derivatives consistently outperform isomers by 1.5-4 fold in potency, attributable to optimized target complementarity [2] [4].
Summary of Key Compounds Mentioned | Compound Name | Structural Features | Therapeutic Relevance | |-------------------|-------------------------|---------------------------| | (2-(m-Tolyl)oxazol-4-yl)methanamine | m-methylphenyl at C2; aminomethyl at C4 | Central scaffold for drug development | | Linezolid | 5-Acetamidomethyl-3-aryloxazolidinone | Antibacterial (MRSA treatment) | | Oxacillin | 5-Methyl-3-phenylisoxazole | β-Lactam antibiotic | | Raltegravir | N-Methylpyrimidinone-oxazole | HIV integrase inhibitor | | Toloxatone | 5-Hydroxymethyl-3-methyloxazole | Monoamine oxidase inhibitor (antidepressant) | | Minoxidil | 2,4-Diaminopyrimidine-3-N-oxide | Antihypertensive/hair growth stimulant |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1